2-Isobutylthiazole

Catalog No.
S567496
CAS No.
18640-74-9
M.F
C7H11NS
M. Wt
141.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Isobutylthiazole

CAS Number

18640-74-9

Product Name

2-Isobutylthiazole

IUPAC Name

2-(2-methylpropyl)-1,3-thiazole

Molecular Formula

C7H11NS

Molecular Weight

141.24 g/mol

InChI

InChI=1S/C7H11NS/c1-6(2)5-7-8-3-4-9-7/h3-4,6H,5H2,1-2H3

InChI Key

CMPVUVUNJQERIT-UHFFFAOYSA-N

SMILES

CC(C)CC1=NC=CS1

solubility

Slightly soluble water; Soluble in fats
Miscible at room temperature (in ethanol)

Synonyms

2-isobutyl-1,3-thiazole

Canonical SMILES

CC(C)CC1=NC=CS1

The exact mass of the compound 2-Isobutylthiazole is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as slightly soluble water; soluble in fatsmiscible at room temperature (in ethanol). The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 290430. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Thiazoles - Supplementary Records. It belongs to the ontological category of 1,3-thiazoles in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.

2-Isobutylthiazole (CAS 18640-74-9) is a nitrogen-sulfur heterocyclic compound highly valued in both the flavor and fragrance (F&F) industry and fine chemical synthesis. In organoleptic applications, it is classified as a high-impact aroma chemical, characterized by an exceptionally low odor threshold of 2–3.5 ppb in water and a highly specific 'fresh green tomato leaf' profile [1]. Unlike many aliphatic green notes that degrade under processing conditions, its stable thiazole ring allows it to survive heat and acidic environments in food and cosmetic matrices [2]. Beyond sensory applications, 2-isobutylthiazole serves as a critical building block in pharmaceutical and agrochemical development. The presence of the bulky isobutyl group at the C2 position blocks alternative reaction sites, directing highly regioselective electrophilic palladation and functionalization at the electron-rich C5 position [3]. This dual utility makes it a high-priority procurement target for formulators requiring stable, ultra-low-dose green notes and medicinal chemists needing predictable heterocyclic precursors.

Attempting to substitute 2-isobutylthiazole with generic 'green' aroma chemicals or closely related thiazoles introduces critical failures in both sensory profiling and chemical stability. In F&F procurement, buyers often consider aliphatic C6 aldehydes like cis-3-hexenal for fresh green notes; however, cis-3-hexenal is chemically reactive and rapidly isomerizes to trans-2-hexenal under acidic or thermal stress, destroying the intended fresh profile and reducing shelf-life [1]. Conversely, substituting with stable structural analogs like 2-isopropylthiazole alters the organoleptic outcome entirely, shifting the aroma from a desirable 'tomato leaf' to an off-target 'cabbage, bean, or earthy' note [2]. In synthetic applications, using unblocked or symmetrically substituted thiazoles instead of 2-isobutylthiazole leads to poor regiocontrol during C-H functionalization, resulting in mixed C2/C5 arylation products that require costly chromatographic separation [3]. Therefore, procuring the exact 2-isobutyl isomer is mandatory for both flavor stability and synthetic yield.

Thermal and Acidic Formulation Stability

A primary procurement driver for 2-isobutylthiazole is its ability to maintain its structural integrity in finished goods, unlike aliphatic alternatives. While cis-3-hexenal provides a similar 'fresh green' impact, it is highly unstable in acidic matrices (such as tomato juice or citrus beverages) and under heat processing, where it readily isomerizes to trans-2-hexenal [1]. 2-Isobutylthiazole's aromatic heterocyclic ring prevents this isomerization, allowing it to survive pasteurization and extended shelf storage without shifting its sensory profile [2].

Evidence DimensionChemical stability during thermal/acidic processing
Target Compound DataStable; maintains original 'fresh green' profile without structural rearrangement
Comparator Or Baselinecis-3-Hexenal (rapidly isomerizes to trans-2-hexenal)
Quantified DifferenceEliminates the degradation-induced profile shift associated with C6 aldehydes
ConditionsAqueous acidic matrices and thermal processing environments

Formulators must select 2-isobutylthiazole to guarantee that the intended fresh green notes survive manufacturing and remain consistent throughout the product's commercial shelf-life.

Odor Threshold and Dosing Efficiency

Because unstable C6 aldehydes are often replaced by their stable counterparts, buyers frequently benchmark 2-isobutylthiazole against stable aliphatics like trans-2-hexenal. Quantitative sensory analysis demonstrates that 2-isobutylthiazole has an odor threshold of 2.0–3.5 ppb in water, whereas trans-2-hexenal has a threshold of 17 ppb [1]. This means 2-isobutylthiazole provides a detectable flavor impact at concentrations approximately 5 to 8 times lower than the stable aliphatic baseline [2].

Evidence DimensionOdor threshold in water
Target Compound Data2.0 - 3.5 ppb
Comparator Or Baselinetrans-2-Hexenal (17 ppb)
Quantified Difference5x to 8x lower concentration required for sensory detection
ConditionsAqueous solution sensory panel testing

The exceptionally low threshold allows manufacturers to dose the chemical at micro-levels (0.02-1.0 ppm in finished products), drastically reducing raw material consumption and formulation costs.

Regioselective Yield in C-H Functionalization

For chemical procurement in pharmaceutical synthesis, the structural geometry of the starting material dictates downstream yield. 2-Isobutylthiazole is utilized for direct Pd-catalyzed arylation. Because the C2 position is blocked by the isobutyl group, electrophilic palladation is forced exclusively to the highly electron-dense C5 position [1]. Compared to unblocked thiazoles, which yield a mixture of C2 and C5 arylated products, 2-isobutylthiazole ensures near-complete regioselectivity under ligand-free conditions [1].

Evidence DimensionRegioselectivity during Pd-catalyzed arylation
Target Compound DataExclusive C5-arylation (C2 blocked)
Comparator Or BaselineUnblocked thiazoles (mixed C2/C5 arylation)
Quantified DifferenceEliminates C2-arylation byproducts, maximizing target C5-isomer yield
ConditionsPd(OAc)2 catalysis, ligand-free conditions

Procuring a C2-blocked precursor like 2-isobutylthiazole eliminates the need for complex directing groups or expensive chromatographic separations to isolate the desired C5-functionalized product.

High-Stability Flavor Formulations (Beverages and Sauces)

Due to its resistance to thermal and acidic degradation compared to cis-3-hexenal, 2-isobutylthiazole is the optimal choice for formulating processed tomato products, ketchups, and complex fruit juices (e.g., blackcurrant, melon). It ensures that the 'fresh green' top notes survive pasteurization and remain stable over a long commercial shelf-life [1].

Ultra-Low Dose Perfumery and Fragrance Compounding

Leveraging its extremely low odor threshold (2-3.5 ppb), fragrance chemists procure this compound to impart powerful earthy, metallic, and green leaf notes to perfumes and cosmetics. Its high-impact nature allows for micro-dosing, which prevents the masking of other delicate floral or citrus components in the formulation [2].

Regioselective Pharmaceutical Intermediate Synthesis

In medicinal chemistry, 2-isobutylthiazole is procured as a specialized building block for synthesizing biologically active molecules. Its C2-isobutyl blocking group forces highly selective C-H functionalization at the C5 position via palladium catalysis, streamlining the synthesis of complex thiazole-containing drug candidates without the need for extensive byproduct separation[3].

Physical Description

Colourless liquid; odour of tomato leaves

XLogP3

2.6

Density

d254 1
0.993-0.997

UNII

7N03TDY75D

GHS Hazard Statements

Aggregated GHS information provided by 1656 companies from 13 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (13.16%): Flammable liquid and vapor [Warning Flammable liquids];
H302 (77.78%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (99.94%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (99.94%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (22.04%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Irritant

Other CAS

18640-74-9

Wikipedia

2-isobutylthiazole

Use Classification

Food additives -> Flavoring Agents
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index

General Manufacturing Information

Thiazole, 2-(2-methylpropyl)-: ACTIVE

Dates

Last modified: 08-15-2023

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